N-(1H-benzimidazol-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The reaction conditions often include the use of catalysts such as iodobenzene and oxidizing agents like m-CPBA to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-CPBA to form sulfoxides or sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, which can be further utilized in various applications .
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety allows the compound to bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects . The thiazole ring contributes to the compound’s stability and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazol-2-ylmethyl-N-(4-bromo-phenyl)-amine: This compound shares the benzimidazole core but differs in its substituents, leading to different biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar benzimidazole structure but with additional fused rings, resulting in unique pharmacological properties.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its combination of benzimidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability, bioavailability, and ability to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C19H16N4OS |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H16N4OS/c1-12-17(25-19(21-12)13-7-3-2-4-8-13)18(24)20-11-16-22-14-9-5-6-10-15(14)23-16/h2-10H,11H2,1H3,(H,20,24)(H,22,23) |
InChI Key |
YCURKYAZDLYJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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